molecular formula C12H12N6S2 B5578304 1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene

1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene

Cat. No.: B5578304
M. Wt: 304.4 g/mol
InChI Key: GMYGCQAECVINCD-UHFFFAOYSA-N
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Description

1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene is a compound that features a benzene ring substituted with two triazole groups connected via thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene typically involves the reaction of 1,3-bis(chloromethyl)benzene with 1H-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The triazole rings can be reduced under specific conditions, although this is less common.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Catalytic hydrogenation or other reducing agents

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Sulfoxides or sulfones

    Substitution: Various substituted derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene largely depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atoms of the triazole rings and the sulfur atoms of the thioether linkages. This coordination can influence the electronic properties and reactivity of the metal center, leading to various catalytic and material applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene is unique due to its dual thioether and triazole functionalities, which provide versatile coordination modes and reactivity. This makes it particularly valuable in the design of complex metal-organic frameworks and advanced materials .

Properties

IUPAC Name

5-[[3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6S2/c1-2-9(5-19-11-13-7-15-17-11)4-10(3-1)6-20-12-14-8-16-18-12/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYGCQAECVINCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CSC2=NC=NN2)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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